molecular formula C23H22N2O3 B2380352 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 941957-53-5

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2380352
CAS No.: 941957-53-5
M. Wt: 374.44
InChI Key: RAALVGXUKXOPCM-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrrolidinone ring, a methoxy group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Coupling with the Naphthalene Moiety: The final step involves coupling the pyrrolidinone derivative with a naphthalene-based acetamide through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the naphthalene moiety are key structural elements that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methoxyphenyl]-2-naphthalen-1-ylacetamide
  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
  • N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is unique due to the combination of its methoxy group, pyrrolidinone ring, and naphthalene moiety. This combination imparts distinct physicochemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-12-11-18(15-20(21)25-13-5-10-23(25)27)24-22(26)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAALVGXUKXOPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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